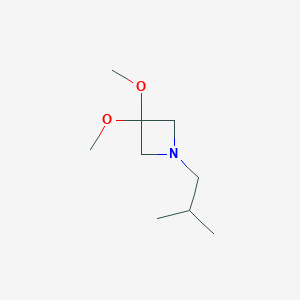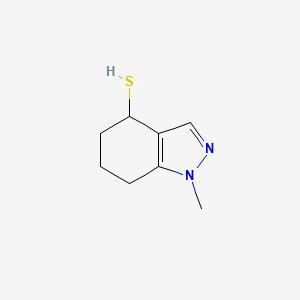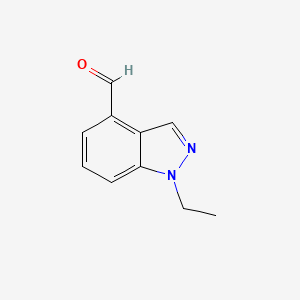
2-(Chloromethyl)-4-(methoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-(methoxymethyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chloromethyl and methoxymethyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-(methoxymethyl)pyridine typically involves the chloromethylation of 4-(methoxymethyl)pyridine. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-4-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of pyridine alcohols or amines.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-(methoxymethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-(methoxymethyl)pyridine depends on its chemical reactivity and the nature of its interactions with other molecules. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxymethyl group can undergo oxidation or reduction, leading to the formation of various functional groups. These transformations enable the compound to participate in diverse chemical pathways and exert its effects through the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)pyridine: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
4-(Methoxymethyl)pyridine: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
2-(Chloromethyl)-5-(methoxymethyl)pyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 2-(Chloromethyl)-4-(methoxymethyl)pyridine is unique due to the presence of both chloromethyl and methoxymethyl groups, which provide a balance of reactivity and stability. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-6-7-2-3-10-8(4-7)5-9/h2-4H,5-6H2,1H3 |
Clé InChI |
LVKWAUNSWBYJTD-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=NC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Phenylsulfanyl)methyl]boronic acid](/img/structure/B11913180.png)






![N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine](/img/structure/B11913192.png)

![Isoxazolo[5,4-b]quinoline](/img/structure/B11913196.png)


![3H-Benzo[e]indazole](/img/structure/B11913232.png)
![Cyclopenta[B]chromene](/img/structure/B11913239.png)
